4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, CDCl₃):
¹³C NMR (150 MHz, CDCl₃):
¹⁹F NMR (565 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
Properties
IUPAC Name |
4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAASCUUHAHDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Trifluoromethyl-4-Nitrobenzene
The synthesis begins with bromination of 3-trifluoromethyl-4-nitrobenzene using N-bromosuccinimide (NBS) under radical-initiated conditions. This reaction selectively introduces a bromine atom at the 4-position, yielding 4-bromo-3-trifluoromethylnitrobenzene. The electron-withdrawing nature of the trifluoromethyl group activates the ring toward electrophilic substitution, directing bromination to the para position relative to the nitro group.
Pyrrolidine Substitution and Nitro Reduction
The brominated intermediate undergoes nucleophilic aromatic substitution with pyrrolidine in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate this reaction at elevated temperatures (80–100°C). Subsequent hydrogenation of the nitro group using palladium-on-carbon (Pd/C) under hydrogen gas affords the target aniline derivative. This method, adapted from protocols for analogous trifluoromethylanilines, achieves moderate yields (50–65%).
Key Advantages :
Limitations :
- Requires handling of hazardous brominating agents.
- Nitro reduction steps may necessitate strict temperature control to avoid over-reduction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction offers a direct route to install the pyrrolidin-1-yl group onto a halogenated aromatic scaffold. This method is particularly effective for coupling secondary amines with aryl halides under catalytic conditions.
Substrate Preparation
Starting from 4-bromo-3-trifluoromethylaniline, the reaction employs a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XantPhos) in the presence of a base such as cesium carbonate. Toluene or dioxane serves as the solvent, and the reaction proceeds at 100–120°C for 12–24 hours. The catalytic system facilitates C–N bond formation, directly yielding 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)aniline without requiring subsequent reduction steps.
Optimization and Yields
Optimization studies reveal that ligand choice critically impacts yield. Bulky, electron-rich ligands enhance catalytic activity by stabilizing the palladium center during oxidative addition. Reported yields range from 60% to 75%, with residual starting material often recovered due to the steric hindrance imposed by the trifluoromethyl group.
Key Advantages :
- Single-step synthesis avoids intermediate purification.
- Tolerates a wide range of amine nucleophiles.
Limitations :
- High catalyst loading (5–10 mol%) increases costs.
- Sensitivity to moisture and oxygen necessitates inert atmosphere conditions.
Heterocyclization of Enaminones with Amines
A novel approach leverages enaminone intermediates to construct the pyrrolidine-substituted aniline core. This method, adapted from trifluoromethylpyrrole syntheses, involves cyclization reactions between enaminones and primary or secondary amines.
Enaminone Synthesis
5-Bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-one serves as the key enaminone precursor. Treatment with pyrrolidine in dichloromethane at room temperature generates a β-enaminone intermediate via nucleophilic substitution of the methoxy group.
Cyclization and Aromatization
Heating the enaminone with aniline derivatives in a sealed tube at 120°C induces cyclization, forming the pyrrolidine-substituted aromatic ring. Subsequent oxidation with pyridinium chlorochromate (PCC) aromatizes the intermediate, yielding the target compound. This method achieves yields of 70–85% but requires meticulous control of reaction conditions to prevent side reactions.
Key Advantages :
- High yields under solvent-free conditions.
- Enables modular substitution patterns via varying enaminone precursors.
Limitations :
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2 | 50–65% | NBS, Pd/C, H₂ | Scalable, simple | Hazardous bromination step |
| Buchwald-Hartwig | 1 | 60–75% | Pd(OAc)₂, XantPhos | Direct coupling, no reduction | High catalyst cost |
| Heterocyclization | 3 | 70–85% | Enaminone, PCC | High yields, modularity | Complex optimization |
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as electrophilic aromatic substitution and nucleophilic addition, allows chemists to create diverse derivatives with tailored properties for specific applications.
Reactivity and Functionalization
The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating unique reaction pathways. The aniline moiety can also participate in electrophilic aromatic substitutions, making it suitable for further functionalization.
Biological Research
Enzyme Inhibition Studies
Research has indicated that 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline exhibits potential biological activity, particularly in enzyme inhibition. It has been investigated for its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic processes .
Antimicrobial Activity
In studies focusing on antimicrobial properties, derivatives of this compound have shown activity against several bacterial strains. For instance, compounds derived from this structure demonstrated significant inhibitory effects against Streptococcus mutans, suggesting its potential as an antibacterial agent .
Medicinal Chemistry
Drug Development Potential
this compound is being explored as a candidate for drug development. Its structural characteristics make it a promising lead compound for developing therapeutics targeting inflammatory diseases and cancer. The compound's interactions at the molecular level could modulate critical signaling pathways involved in disease progression .
Mechanism of Action
The mechanism of action involves binding to specific proteins or receptors, potentially leading to altered cellular functions. For example, studies have indicated that the compound may inhibit fatty acid biosynthesis in bacteria by targeting the FabI enzyme, which is crucial for bacterial growth .
Industrial Applications
Advanced Materials Development
In industry, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for creating specialized materials with desired mechanical and thermal properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
Table 1: Key Structural Analogues
Physicochemical Properties
- Lipophilicity : The target compound’s logP is influenced by the pyrrolidine (-N(CH₂)₄) and -CF₃ groups. The ortho-CF₃ isomer (773899-18-6) may exhibit reduced solubility due to steric hindrance .
- Molecular Weight: The azepane analogue (946761-25-7) has a higher molecular weight (260.27 vs.
- Electronic Effects : The -CF₃ group in the meta position (target compound) withdraws electron density more effectively than in ortho, altering reactivity in electrophilic substitution .
Biological Activity
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group on the aniline moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In particular, compounds with a trifluoromethyl group have shown enhanced potency against various pathogens. For example, a study reported that certain pyrrolidine derivatives had minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Candida albicans .
Antimalarial Activity
A notable study highlighted the potential of this compound as an antimalarial agent. The compound demonstrated effective inhibition of Plasmodium falciparum with an IC50 value in the low nanomolar range. The structure-activity relationship indicated that the trifluoromethyl substitution plays a crucial role in enhancing the compound's efficacy .
| Compound | Target | IC50 (nM) | Remarks |
|---|---|---|---|
| This compound | P. falciparum | <51 | Potent antimalarial activity |
| Related Compound | S. aureus | 16 | Antimicrobial activity |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to these enzymes, the compound prevents cell proliferation, making it a candidate for cancer therapeutics .
Study on Antimalarial Efficacy
In a comprehensive study, several pyrrolidine derivatives were synthesized and tested for their antimalarial properties. The results indicated that modifications to the aniline ring significantly influenced biological activity. The most potent compound from this series had an IC50 value of 51 nM against P. falciparum, demonstrating the importance of structural optimization in drug development .
Antimicrobial Research
Another investigation assessed the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The findings revealed that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents from this scaffold .
Q & A
Basic: What are the optimized synthetic routes for 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline, and how can reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves coupling a substituted aniline precursor with pyrrolidine under Buchwald-Hartwig amination conditions or nucleophilic aromatic substitution. For example, describes a similar synthesis using dichloromethane as a solvent and isocyanate coupling agents . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while anhydrous CH₂Cl₂ minimizes side reactions.
- Temperature : Reactions often proceed at 0–25°C to balance reactivity and selectivity.
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.
Data Table :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | ↑ 15–20% |
| Catalyst | Pd(OAc)₂/Xantphos | ↑ 30–35% |
| Reaction Time | 12–24 h | Avoids decomposition |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions. The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and pyrrolidine protons (δ ~1.8–3.5 ppm in ¹H NMR) are diagnostic .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245).
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios.
Advanced: How does this compound serve as a building block in designing allosteric modulators or bioactive molecules?
Methodological Answer:
The compound’s electron-rich aniline core and trifluoromethyl group enhance binding to hydrophobic pockets in proteins (e.g., kinase or GPCR targets). highlights its use in synthesizing urea derivatives as cannabinoid receptor modulators .
- Design Strategy :
- Functionalize the aniline amine with electrophiles (e.g., isocyanates) to introduce hydrogen-bonding motifs.
- Replace pyrrolidine with other heterocycles (e.g., piperidine) to probe steric effects.
- Case Study : A derivative showed IC₅₀ = 12 nM in receptor binding assays, attributed to the trifluoromethyl group’s electronegativity .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Methodological Answer:
Conflicting stability reports may arise from differences in:
- Storage Conditions : specifies storage at 2–8°C under inert gas, as moisture accelerates decomposition .
- Analytical Methods : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., quinone formation via oxidation).
Resolution Workflow :
Validate purity via orthogonal methods (TLC vs. HPLC).
Perform kinetic studies to identify degradation pathways (e.g., Arrhenius plots).
Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound derivatives for therapeutic applications?
Methodological Answer:
SAR studies focus on:
- Trifluoromethyl Position : Para-substitution (vs. meta) enhances metabolic stability in vivo .
- Pyrrolidine Modifications : N-Methylation reduces basicity, improving membrane permeability.
- Aniline Substituents : Electron-withdrawing groups (e.g., Cl) increase binding affinity to enzymatic targets.
Data Table :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent Compound | None | 250 nM |
| 4-Cl Analog | Chlorine at C4 | 85 nM |
| N-Methyl Pyrrolidine | Methylated N | 150 nM (↑ solubility) |
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Predict activation energies for substitution at the aniline ring. The trifluoromethyl group’s electron-withdrawing effect directs electrophiles to the para position.
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets. lists analogs with pyridine/pyrazole moieties showing enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
